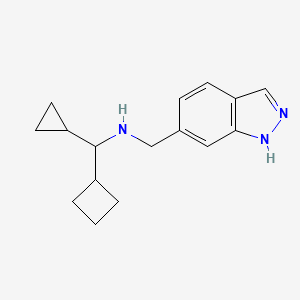![molecular formula C14H19N3O4 B6975681 N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide](/img/structure/B6975681.png)
N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, an oxadiazole moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an acyl chloride or ester under acidic or basic conditions.
Attachment of the Methoxybutyl Group: This step involves the alkylation of the oxadiazole ring with 1-methoxybutyl bromide in the presence of a base such as potassium carbonate.
Coupling with Furan-3-carboxylic Acid: The final step involves coupling the substituted oxadiazole with furan-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism by which N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved.
Comparaison Avec Des Composés Similaires
N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to benzene or thiophene analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Propriétés
IUPAC Name |
N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-4-5-11(19-3)12-16-14(21-17-12)9(2)15-13(18)10-6-7-20-8-10/h6-9,11H,4-5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNOAFFUAAAASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NOC(=N1)C(C)NC(=O)C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6975601.png)
![N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B6975614.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975628.png)
![tert-butyl (2R)-2-[2-(2-hydroxycyclopentyl)pyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6975639.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975641.png)
![Methyl 2-[(4-chloro-1-methylpyrrole-2-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975642.png)
![Methyl 2-[(3-fluoro-4-hydroxybenzoyl)-methylamino]-4-methylpentanoate](/img/structure/B6975650.png)
![[5-Chloro-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B6975662.png)
![1-benzyl-N-(2-imidazol-1-ylethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine](/img/structure/B6975669.png)
![N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B6975673.png)
![tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B6975674.png)
![N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-3-amine](/img/structure/B6975691.png)


